N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfonamide group
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarboxylic acid under specific conditions to form the cyclopropane ring . The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar methoxyphenyl groups but different functional groups.
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclopropane and sulfonamide groups.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-6-4-3-5-11(12)13(18-2)9-14-19(15,16)10-7-8-10/h3-6,10,13-14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXUJRWCHYAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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